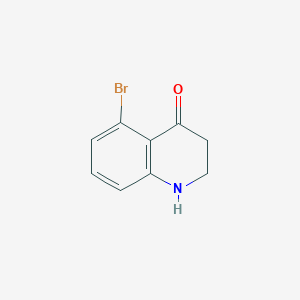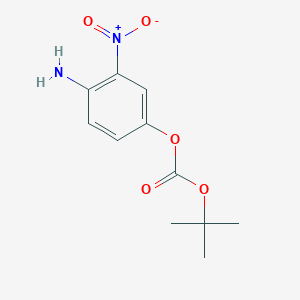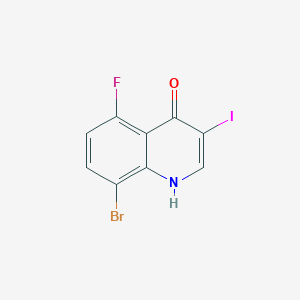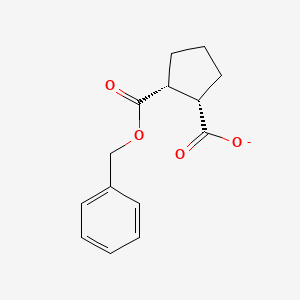
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-
Descripción general
Descripción
Synthesis Analysis
The synthesis analysis of “1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-” is not available in the sources I found.
Molecular Structure Analysis
The molecular structure of “1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-” is not available in the sources I found.
Chemical Reactions Analysis
The chemical reactions involving “1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-” are not available in the sources I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-” are not available in the sources I found.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Geometric Isomers : The geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were isolated as hydrolysis products of 2-cyclopentanecarboxylic acid-5,5'-hydantoin. This study reveals the method of forming hydantoin ester from ethyl-2-oxocyclopentanecarboxylate, providing insights into the synthesis process involving 1,2-cyclopentanedicarboxylic acid derivatives (Curry, McLennan, Rettig, & Trotter, 1993).
Crystallographic Studies : X-ray crystallography was used to study these isomers, revealing that both isomers are zwitterionic in the solid state and the cis isomer molecules are linked by unusually strong hydrogen bonding. This study is pivotal in understanding the molecular structure and bonding of cis-1,2-cyclopentanedicarboxylic acid derivatives (Curry et al., 1993).
Chemical Behavior and Properties
Electrolytic Dissociation : A study on the electrolytic dissociation of isomeric cis and trans-1,2-cyclopentanedicarboxylic acids provided insights into the behavior of these compounds in solutions. Understanding their dissociation helps in determining the distribution of biopharmaceutically active and inactive forms in solutions, which is crucial for their application in the pharmaceutical industry (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).
Conformational Preferences : A study focused on the conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts, exploring the energetics of intramolecular hydrogen bonds in DMSO. This research provides valuable data on the conformations and stability of these compounds in different states (Emenike, Carroll, & Roberts, 2013).
Applications in Medicinal Chemistry
- ACE Inhibitors : A study on the synthesis of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids revealed their potential as angiotensin-converting enzyme (ACE) inhibitors. This suggests that these derivatives could be relevant in the development of new ACE inhibitors for therapeutic purposes (Turbanti et al., 1993).
Safety And Hazards
The safety and hazards associated with “1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-” are not available in the sources I found.
Direcciones Futuras
The future directions for “1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-” are not available in the sources I found.
Propiedades
IUPAC Name |
(1S,2R)-2-phenylmethoxycarbonylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-7-4-8-12(11)14(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)/p-1/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXGXOIZHUXYBO-NWDGAFQWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20801011 | |
| Record name | (1S,2R)-2-[(Benzyloxy)carbonyl]cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20801011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- | |
CAS RN |
648433-16-3 | |
| Record name | (1S,2R)-2-[(Benzyloxy)carbonyl]cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20801011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



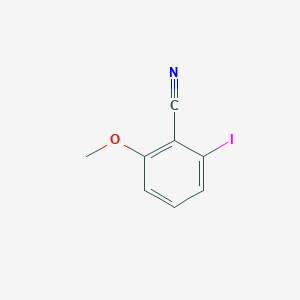
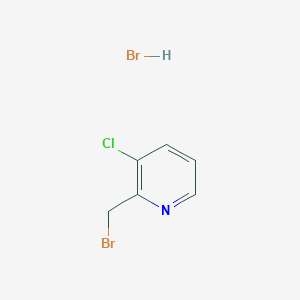
![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)
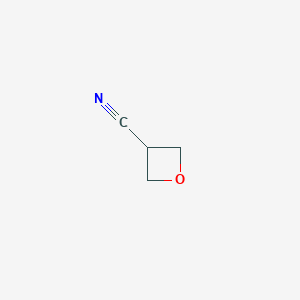
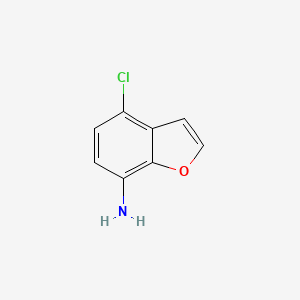
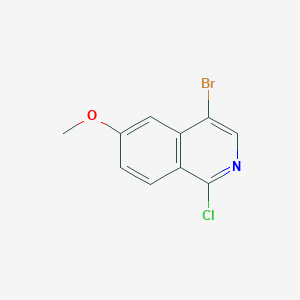
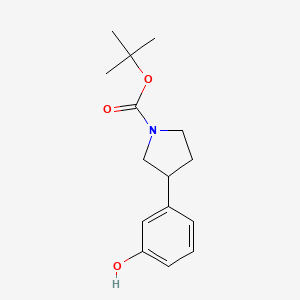
![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)

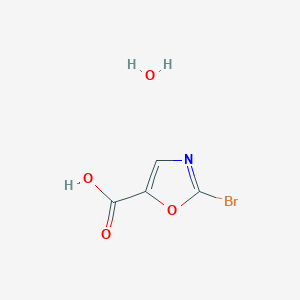
![tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1375796.png)
